Rolicyclidine

Descripción general

Descripción

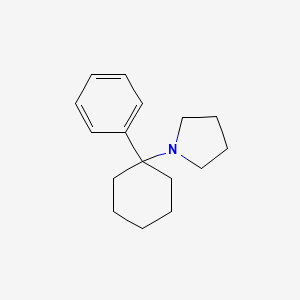

Rolicyclidine, also known as PCPy, is a dissociative anesthetic agent. It has hallucinogenic and sedative properties . It is similar in effects to phencyclidine (PCP), but is slightly less potent and has fewer stimulant effects . Instead, it produces a sedative effect described as being somewhat similar to a barbiturate, but with additional PCP-like dissociative, anaesthetic, and hallucinogenic effects .

Synthesis Analysis

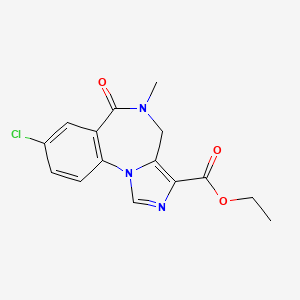

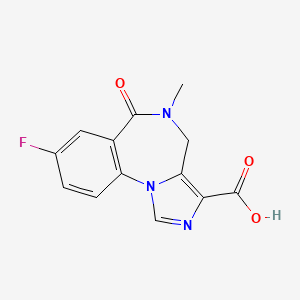

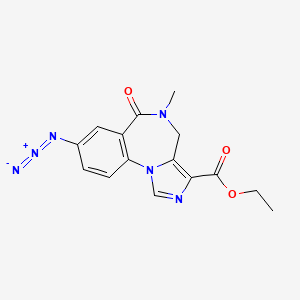

The original chemistry laying the groundwork for the preparation of phencyclidine (PCP) was a study reported in 1926 describing the reaction of 1-piperidinocyclohexanecarbonitrile . This method is completely general for cyclic secondary amines .Molecular Structure Analysis

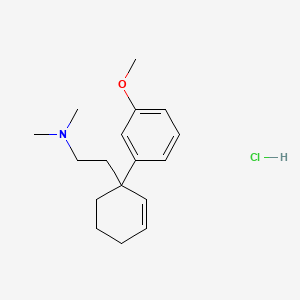

Rolicyclidine has a molecular formula of C16H23N . Its average mass is 229.361 Da and its monoisotopic mass is 229.183044 Da . The structure of Rolicyclidine contains a total of 42 bonds, including 19 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 tertiary amine (aliphatic), and 1 Pyrrolidine .Chemical Reactions Analysis

Rolicyclidine is similar in effects to phencyclidine but is slightly less potent and has less stimulant effects . Instead, it acts by inducing a sedative effect described as being somewhat similar to a barbiturate, but with additional PCP-like dissociative, anaesthetic, and hallucinogenic effects .Physical And Chemical Properties Analysis

Rolicyclidine has a chemical formula of C16H23N . Its molar mass is 229.367 g·mol −1 .Aplicaciones Científicas De Investigación

Polyphenols and Antioxidant Properties

- Resources and Biological Activities of Natural Polyphenols : Phenolic compounds, including polyphenols, have been studied for their high antioxidant ability and free radical scavenging capacity. This research indicates that polyphenols play a significant role in preventing and treating oxidative stress-related diseases such as cardiovascular diseases, cancer, aging, diabetes, and neurodegenerative diseases (Li et al., 2014).

Cancer and Cell Cycle Inhibition

- Roscovitine in Cancer and Other Diseases : Roscovitine, a compound structurally similar to rolicyclidine, acts as a cyclin-dependent kinase inhibitor and has been utilized as a tool in cell cycle, cancer, and neurobiology studies. It is also being evaluated as a potential drug to treat cancers and neurodegenerative diseases (Cicenas et al., 2015).

Reactive Oxygen Species and Nanomedicine

- Reactive Oxygen Species (ROS)-Based Nanomedicine : The biochemical properties of ROS are being leveraged in medical advances, particularly in ROS-based nanotherapies. This includes developing nanomaterials with unique ROS-regulating properties for improved therapeutic outcomes (Yang et al., 2019).

Cardiovascular Research

- Antioxidative Treatment in Cardiovascular Research : Studies indicate the role of antioxidants in preventing thrombosis and other cardiovascular complications. This suggests potential applications of compounds with antioxidative properties, like those related to rolicyclidine, in cardiovascular research (Szotowski et al., 2007).

Clinical Trials and Drug Development

- **Phase I Evaluationof Seliciclib (R-roscovitine) in Patients with Advanced Malignancies**: Clinical trials of seliciclib, a drug structurally related to rolicyclidine, have been conducted to understand its toxicity profile, maximum tolerated dose, and pharmacokinetic parameters. These trials offer insights into the clinical development process of similar compounds (le Tourneau et al., 2010).

Modulation of NADPH Oxidases

- The Natural Phenolic Compounds as Modulators of NADPH Oxidases in Hypertension : Research on natural phenolic compounds, which share some properties with rolicyclidine, shows potential in modulating NADPH oxidase activity, relevant in hypertension and cardiovascular health (Yousefian et al., 2019).

Redox Biology and Oxidative Stress

- European Contribution to the Study of ROS : This comprehensive study encompasses the role of reactive oxygen species in redox biology and medicine. It highlights the importance of understanding oxidative stress in various diseases, which could be relevant for compounds like rolicyclidine (Egea et al., 2017).

Safety And Hazards

Rolicyclidine is classified as a dissociative anesthetic agent. It also has hallucinogenic and sedative properties . Because of its pharmacodynamic similarity to the drug phencyclidine (PCP), rolicyclidine was added to the Schedule I list of illegal drugs in the USA in the 1970s . It is harmful if swallowed and is suspected of damaging fertility or the unborn child .

Propiedades

IUPAC Name |

1-(1-phenylcyclohexyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N/c1-3-9-15(10-4-1)16(11-5-2-6-12-16)17-13-7-8-14-17/h1,3-4,9-10H,2,5-8,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOWWXMGDATDQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046167 | |

| Record name | Rolicyclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Rolicyclidine works primarily as an NMDA receptor antagonist, which blocks the activity of the NMDA Receptor. | |

| Record name | Rolicyclidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01549 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Rolicyclidine | |

CAS RN |

2201-39-0 | |

| Record name | 1-(1-Phenylcyclohexyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2201-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rolicyclidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002201390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rolicyclidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01549 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rolicyclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROLICYCLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/183O9O9JE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ROLICYCLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide dihydrochloride](/img/structure/B1679428.png)

![[4-Amino-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,3-thiazol-5-yl]-(2,3-dihydro-1,4-benzodioxin-7-yl)methanone](/img/structure/B1679429.png)

![2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-4-pyrimidinamine](/img/structure/B1679435.png)

![6-Methyl-2-oxo-6,7-dihydro-[1,3]benzodioxolo[5,6-a]quinolizine-3-carboxylic acid](/img/structure/B1679445.png)